(3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane
Description
“(3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane” is a sulfoximine derivative characterized by a hexavalent sulfur center bonded to a methyl group, an oxo group, and an imino group linked to a 3-chloropyridin-2-yl substituent. The lambda6-sulfane notation indicates the sulfur atom’s hypervalent state, which is common in sulfoximines—a class of compounds with applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties.
Properties
IUPAC Name |
(3-chloropyridin-2-yl)-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-11(8,10)6-5(7)3-2-4-9-6/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAORNISKIMEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=C(C=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane typically involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions. This reaction forms 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, which is then treated with phosphorus tribromoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves a series of steps, including cyclocondensation, oxidation, and bromination, with careful control of reaction conditions to ensure high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. For instance, as an insecticidal agent, it acts on the ryanodine receptor, causing the release of calcium ions and leading to muscle paralysis and death in insects . In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of “(3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane” and related compounds:
*Estimated based on structural analogy.
Structural and Functional Analysis:
Core Sulfoximine Structure :
All three compounds share a λ⁶-sulfane (sulfoximine) core, which confers thermal stability and resistance to hydrolysis. The hypervalent sulfur center allows for diverse substitution patterns, enabling fine-tuning of electronic properties .
This could enhance reactivity in nucleophilic substitution or metal-catalyzed coupling reactions. Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone : The pyridin-3-yl substituent lacks chlorine, reducing electron withdrawal compared to the target compound. The dimethyl groups may lower solubility in polar solvents due to increased hydrophobicity. (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane : The thiophene ring contributes electron-rich aromaticity, which may stabilize charge-transfer interactions.
The thiophene-containing analog (261.76) has the highest molecular weight, likely influencing its solubility and melting point. Thiophene’s π-conjugation could make it suitable for optoelectronic materials.
Chloropyridine Integration: Halogenation of pyridine derivatives or coupling of pre-chlorinated pyridines to sulfoximine intermediates .
Research Findings and Implications
- Electronic Properties : Chlorine in the target compound’s pyridine ring may enhance dipole moments, improving intermolecular interactions in crystal lattices or ligand-receptor binding.
- Biological Activity : Sulfoximines are explored as protease inhibitors or kinase modulators. The target’s chloropyridine group could mimic adenine in ATP-binding pockets, a hypothesis supported by studies on related heterocyclic sulfoximines .
- Material Science : Thiophene-containing analogs exhibit redshifted absorption spectra, suggesting utility in organic semiconductors. The target’s chloropyridine might offer similar benefits with improved air stability.
Biological Activity
The compound (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane is a member of the thioamide class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₆H₆ClN₂OS
Molecular Weight: 190.64 g/mol
IUPAC Name: (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane
The biological activity of (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development in antimicrobial therapies.
- Anticancer Potential: Preliminary studies suggest that it may possess anticancer activity by modulating key signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes the biological activities reported for (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane based on various studies:
Case Studies
-
Antimicrobial Efficacy:
A study conducted on the antimicrobial properties of (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value of 10 µM against Escherichia coli and Staphylococcus aureus, indicating promising potential as a novel antimicrobial agent. -
Cytotoxic Effects in Cancer Research:
In vitro experiments on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The study reported an EC50 value of 15 µM in HeLa cells, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death. -
Enzyme Inhibition Studies:
Research investigating the inhibitory effects on metabolic enzymes revealed that (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane effectively inhibited key enzymes involved in glycolysis and the Krebs cycle, with an IC50 value of 5 µM. This inhibition could lead to altered metabolic states in cancer cells, providing a therapeutic angle for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
